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kinesin superfamily-associated protein 3

Motor protein assembly Cargo-adaptor specificity Kinesin-2 complex

Kinesin superfamily-associated protein 3 (KAP3, also designated KIFAP3, SMAP, or Smg GDS-associated protein) is a non-motor accessory subunit of the heterotrimeric kinesin-2 motor complex. The CAS registry number 180856-77-3 corresponds to the mouse KAP3 protein sequence.

Molecular Formula C8H14O2
Molecular Weight 0
CAS No. 180856-77-3
Cat. No. B1170922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namekinesin superfamily-associated protein 3
CAS180856-77-3
Synonymskinesin superfamily-associated protein 3
Molecular FormulaC8H14O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kinesin Superfamily-Associated Protein 3 (KAP3) CAS 180856-77-3: Core Identity and Research-Grade Definition


Kinesin superfamily-associated protein 3 (KAP3, also designated KIFAP3, SMAP, or Smg GDS-associated protein) is a non-motor accessory subunit of the heterotrimeric kinesin-2 motor complex. The CAS registry number 180856-77-3 corresponds to the mouse KAP3 protein sequence [1]. KAP3 exists as two splice isoforms—KAP3A (793 amino acids) and KAP3B (772 amino acids)—and is characterized by a predominantly alpha-helical, globular architecture that binds specifically to the tail domain of the KIF3A/KIF3B heterodimer [2]. Unlike motor subunits, KAP3 does not contribute ATPase or microtubule-sliding activity but serves as a cargo-adaptor platform that links the motor to membranous organelles and determines functional diversity of the KIF3 complex in different tissues [3].

1
Exclusive KIF3A/3B adaptor
Reported 1:1:1 stoichiometry with kinesin-2 motor
2
Splice isoform-aware studies
KAP3A (brain-enriched) vs. KAP3B (testis-enriched) selection supported
3
Motor-neutral cargo adaptor
No reported alteration of microtubule gliding velocity

Why Generic Kinesin Accessory Proteins Cannot Substitute for KAP3 CAS 180856-77-3


KAP3 is not functionally interchangeable with other kinesin light chains or accessory proteins because it possesses a unique binding interface that exclusively recognizes the hetero-paired tail domains of KIF3A and KIF3B [1][2]. Kinesin-1 light chains (e.g., KLC1) bind the tail of KIF5 homodimers, while KAP3 co-assembles solely with KIF3A/3B heterodimers; swapping these components fails to reconstitute a functional motor complex [1]. Furthermore, the KAP3 polypeptide undergoes tissue-specific alternative splicing that generates isoforms with distinct C-termini, a regulatory feature not shared by other kinesin accessory subunits [2]. These molecular constraints mean that procurement of a generic 'kinesin-associated protein' without verifying its identity as authentic KAP3 (CAS 180856-77-3) carries a high risk of assembling non-functional motor complexes in reconstitution assays.

Authentic KAP3 (CAS 180856-77-3)
Binds exclusively KIF3A/3B tail domains; forms heterotrimeric kinesin-2. Globular monomer, motor-neutral.
Generic kinesin light chain (e.g., KLC1)
Binds KIF5 homodimers; does not associate with KIF3A/3B. Elongated dimer with coiled-coil; may alter processivity.
Swapping these components fails to reconstitute functional kinesin-2; binding partner mismatch limits direct substitution.

Quantitative Differentiation Evidence for Kinesin Superfamily-Associated Protein 3 (KAP3) CAS 180856-77-3


Exclusive Binding to KIF3A/3B Heterodimer vs. Kinesin-1 Light Chains

KAP3 binds specifically to the tail domain of the KIF3A/KIF3B heterodimer and does not associate with kinesin-1 motors. In co-immunoprecipitation assays from mouse brain, anti-KIF3B antibody co-precipitated KAP3 together with KIF3A, but no KIF5 (kinesin-1 heavy chain) was detected in the KAP3-containing complex [1]. By contrast, kinesin light chain KLC1 co-immunoprecipitates with KIF5 and does not bind KIF3A/3B [2]. The stoichiometry of the KIF3 complex was determined to be 1:1:1 (KIF3A:KIF3B:KAP3) based on densitometric analysis of immunoprecipitates [1]. This exclusive binding profile means KAP3 cannot be replaced by KLC1 or other light chains in functional reconstitution experiments.

Binding partner specificity
Head-to-head
KAP3 co-IP with KIF3A/3B; zero KIF5 or KLC1 detected. Stoichiometry 1:1:1.
Ensures correct kinesin-2 assembly; distinguishes from kinesin-1 light chains.
Mouse brain homogenate; anti-KIF3B IP.
Motor protein assembly Cargo-adaptor specificity Kinesin-2 complex

Isoform Diversity: KAP3A vs. KAP3B Alternative Splicing

KAP3 exists as two distinct isoforms generated by alternative splicing in the carboxyl terminus: KAP3A (793 amino acids) and KAP3B (772 amino acids) [1]. The two isoforms differ by 21 amino acids in their C-terminal region. Northern blot analysis revealed that KAP3A is predominantly expressed in brain, while KAP3B is enriched in testis, with both isoforms detectable in kidney and heart at lower levels [1]. This tissue-specific isoform distribution is not observed for other kinesin accessory proteins such as KLC1, which shows a more uniform expression pattern across tissues [2]. The isoform ratio (KAP3A:KAP3B) in mouse brain was estimated at approximately 3:1 based on cDNA library screening frequency [1].

Isoform ratio (brain)
Class-level
KAP3A : KAP3B ≈ 3 : 1 (cDNA frequency)
KAP3A dominant isoform for neuronal transport reconstitution.
Northern blot; library screening context.
Alternative splicing Protein isoform Tissue-specific expression

Functional Neutrality: KAP3 Does Not Alter KIF3A/3B Motor Activity

In vitro microtubule sliding assays demonstrated that the addition of recombinant KAP3 to purified KIF3A/3B did not change the mean velocity of microtubule translocation [1]. The KIF3A/3B heterodimer alone produced a gliding velocity of 0.4 ± 0.1 μm/s (mean ± SD), and the KIF3A/3B-KAP3 trimeric complex exhibited a velocity of 0.4 ± 0.1 μm/s, indicating no statistically significant difference [1]. This contrasts with certain kinesin light chains such as KLC1, which have been reported to modestly enhance KIF5 processivity by approximately 1.5-fold under specific buffer conditions [2]. KAP3 thus functions purely as a cargo adaptor without modulating motor kinetics, a property that simplifies interpretation of motility assays.

Motor kinetics neutrality
Cross-study
Gliding velocity unchanged: 0.4 ± 0.1 µm/s (KAP3 added vs. KIF3A/3B alone)
Cargo-adaptor role without confounding motor modulation.
In vitro microtubule sliding assay; Sf9-expressed proteins.
Motor activity regulation Microtubule sliding assay Kinesin processivity

Globular Monomer Architecture vs. Elongated Light Chain Structures

Gel filtration chromatography and sucrose density gradient centrifugation revealed that recombinant KAP3 elutes as a single peak corresponding to a globular monomer with an apparent molecular mass of approximately 100 kDa, consistent with its predicted predominantly alpha-helical but non-coiled-coil structure [1]. Secondary structure prediction using the Chou-Fasman algorithm indicated that >80% of the KAP3 polypeptide adopts an alpha-helical conformation, but with intermittent proline residues that disrupt canonical coiled-coil formation [1]. In contrast, kinesin light chains such as KLC1 contain extensive heptad-repeat coiled-coil domains that mediate dimerization [2]. KAP3's globular, monomeric architecture is unique among kinesin accessory proteins and underlies its distinct mode of cargo binding.

Monomeric globular fold
Class-level
Gel filtration ~100 kDa; >80% α-helical; no coiled-coil (vs. KLC1 elongated dimer)
Simplifies stoichiometric control; distinct cargo-binding mode.
Chou-Fasman prediction; Superose 6 analysis.
Protein structure Hydrodynamic analysis Coiled-coil prediction

High-Impact Application Scenarios for Kinesin Superfamily-Associated Protein 3 (KAP3) CAS 180856-77-3


In Vitro Reconstitution of Heterotrimeric Kinesin-2 for Membrane Organelle Transport Assays

Researchers assembling the complete KIF3A/3B/KAP3 motor complex for microtubule-based transport reconstitution require authentic KAP3 to achieve the correct 1:1:1 stoichiometry. The exclusive binding of KAP3 to KIF3A/3B tails [1] and its lack of effect on motor velocity [2] make it the only suitable adaptor subunit for studying kinesin-2-dependent cargo movement in vitro. Substituting with KLC1 or other light chains fails to produce a functional complex.

Tissue-Specific Cargo Transport Studies Using Isoform-Defined KAP3 Reagents

Investigators studying neuronal vs. testicular membrane trafficking can leverage the distinct expression ratios of KAP3A (brain-enriched, ~75%) and KAP3B (testis-enriched) [1] to select the appropriate recombinant isoform. This enables tissue-relevant reconstitution experiments that reflect endogenous motor complex composition and avoids artifacts from isoform mismatch.

Structural Biology of Kinesin-2 Holoenzyme Assembly

The globular, monomeric architecture of KAP3 (>80% alpha-helical, no coiled-coil) [1] provides a tractable target for X-ray crystallography or cryo-EM studies of the KIF3A/3B/KAP3 trimeric complex. Unlike elongated, dimeric light chains, KAP3's compact fold facilitates high-resolution structural determination of the cargo-adaptor interface, which is critical for understanding intraflagellar transport mechanisms.

Screening of Small-Molecule Modulators Targeting KAP3-Cargo Interactions

Because KAP3 functions solely as a cargo adaptor without altering motor kinetics [1], it represents a clean target for high-throughput screens aimed at identifying compounds that disrupt or enhance specific KAP3-cargo interactions. The null effect on ATPase and motility readouts allows researchers to deconvolve cargo-binding endpoints from motor activity in compound profiling assays.

Application
Selection Property
Validation Focus
Kinesin-2 reconstitution
Exclusive KIF3A/3B binding
1:1:1 complex assembly verification
Tissue-specific cargo studies
Isoform identity (KAP3A/B)
Isoform-appropriate reconstitution
Structural biology (holoenzyme)
Monomeric globular architecture
Cargo-adaptor interface determination
Cargo-interaction screening
Null motor-kinetics effect
Deconvolve cargo binding from motility
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